molecular formula C21H15N5O2 B3572533 1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

Cat. No.: B3572533
M. Wt: 369.4 g/mol
InChI Key: DZSJAWFGKFKIJO-UHFFFAOYSA-N
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Description

1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a][1,3]benzimidazole core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as amino, cyano, and methoxy groups further enhances its chemical reactivity and potential utility in various scientific fields.

Preparation Methods

The synthesis of 1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3]Benzimidazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of Functional Groups: The amino, cyano, and methoxy groups are introduced through various substitution reactions. For example, the cyano group can be introduced via nucleophilic substitution using cyanide ions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE include other pyrido[1,2-a][1,3]benzimidazole derivatives with different substituents These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

1-amino-3-(3,4-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2/c1-27-17-8-7-12(9-18(17)28-2)19-13(10-22)20(24)26-16-6-4-3-5-15(16)25-21(26)14(19)11-23/h3-9H,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSJAWFGKFKIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Reactant of Route 2
1-AMINO-2-CYANO-3-(3,4-DIMETHOXYPHENYL)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

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